N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a dimethylamino group and a 4-methylphenyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Substitution with Dimethylamino and 4-Methylphenyl Groups: The final step involves the substitution of the pyridine ring with dimethylamino and 4-methylphenyl groups through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its potential antibacterial and anti-inflammatory properties.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamides and their interaction with biological targets.
Chemical Biology: Utilized as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but less complex structure.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used for its broad-spectrum antibacterial activity.
Uniqueness
N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its complex structure, which provides enhanced binding affinity and specificity towards its biological targets. The presence of the dimethylamino and 4-methylphenyl groups contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N,N-dimethyl-N'-[2-(4-methylanilino)pyridin-3-yl]sulfonylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-12-6-8-13(9-7-12)18-15-14(5-4-10-16-15)22(20,21)17-11-19(2)3/h4-11H,1-3H3,(H,16,18)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNARUAQBSNGOLH-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.